3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde
Description
3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₄H₁₀ClFO₂. It features a benzaldehyde core substituted with a chlorine atom at the 3-position and a (3-fluorophenyl)methoxy group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which arise from the synergistic effects of its substituents.
Properties
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMAXDIAYCUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 3-fluorobenzyl chloride with 3-chloro-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid.
Reduction: 3-Chloro-4-[(3-fluorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In medicinal chemistry, it is investigated for its ability to modulate specific biological pathways, such as those involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde and related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents and Positions | Key Properties/Applications |
|---|---|---|---|
| This compound | C₁₄H₁₀ClFO₂ | Cl at 3-, (3-Fluorophenyl)methoxy at 4- on benzaldehyde | High reactivity due to Cl and F; used in drug intermediates |
| 4-[(3-Fluorophenyl)methoxy]benzaldehyde | C₁₄H₁₁FO₂ | (3-Fluorophenyl)methoxy at 4- on benzaldehyde (no Cl) | Less electron-withdrawing; potential in flavoring agents |
| 3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde | C₁₄H₁₀ClFO₂ | Cl at 3-, (2-Fluorophenyl)methoxy at 4- | Ortho-F may cause steric hindrance; different biological interactions |
| 4-(3-Chlorophenyl)methoxybenzaldehyde | C₁₄H₁₁ClO₂ | (3-Chlorophenyl)methoxy at 4- on benzaldehyde | Cl on phenyl group alters electronic effects; used in agrochemicals |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | Cl at 3-, OH at 4- | Higher reactivity at OH; antioxidant properties |
Key Comparative Insights
Electron Effects and Reactivity
- The chlorine atom at the 3-position in the target compound enhances electrophilicity at the aldehyde group, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to non-chlorinated analogs like 4-[(3-Fluorophenyl)methoxy]benzaldehyde .
- The (3-fluorophenyl)methoxy group introduces steric bulk and modulates electronic properties.
Medicinal Chemistry
- Structural analogs with para-fluorine substitution exhibit reduced toxicity profiles compared to ortho- or meta-fluoro isomers, highlighting the importance of substituent positioning .
Material Science
- The compound’s fluorinated aromatic system enhances thermal stability, making it a candidate for high-performance polymer precursors. Non-fluorinated analogs lack this advantage .
Biological Activity
3-Chloro-4-[(3-fluorophenyl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a distinctive chemical structure characterized by the presence of a chloro group, a methoxy group, and a fluorophenyl moiety. Its molecular formula is CHClF O, with a molecular weight of approximately 256.7 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Binding : It may interact with specific receptors in the body, modulating their activity and influencing cellular responses.
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds structurally related to this compound. For instance, derivatives with fluorine substitutions have shown enhanced antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | < 5 | |
| Similar Derivative A | A549 | < 5 | |
| Similar Derivative B | PC3 | < 5 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In studies assessing antibacterial effects, related compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 21 | |
| Similar Compound C | S. aureus | 24 |
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of various derivatives on MCF7 cells, revealing that those with electron-withdrawing groups exhibited higher antiproliferative activity compared to controls. The mechanism involved G2/M phase arrest, suggesting potential for use in cancer therapeutics .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of compounds similar to this compound, demonstrating effective inhibition against multiple bacterial strains, which highlights its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
